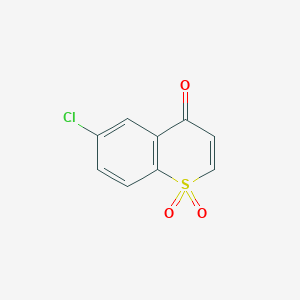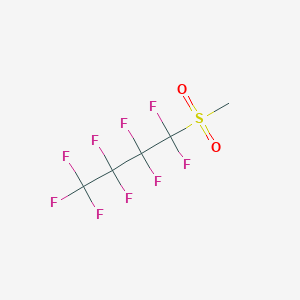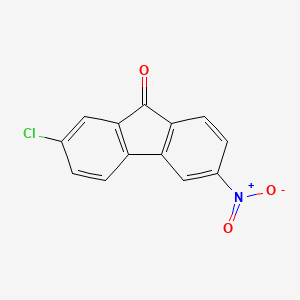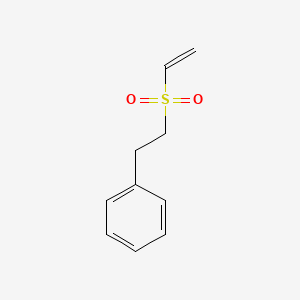
Formamide, N-(3-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide,n-(3-fluorophenyl)- is a chemical compound that belongs to the class of formamides Formamides are amides derived from formic acid and are known for their wide range of applications in organic synthesis and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide,n-(3-fluorophenyl)- typically involves the reaction of 3-fluoroaniline with formic acid or its derivatives. One common method is the reductive formylation of 3-fluoroaniline using formic acid and a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, often at room temperature, and yields the desired formamide product .
Industrial Production Methods
In industrial settings, the production of Formamide,n-(3-fluorophenyl)- can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Formamide,n-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions include substituted formamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Formamide,n-(3-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Formamide,n-(3-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Formamide: The parent compound, which lacks the fluorophenyl group.
N-(4-fluorophenyl)formamide: A similar compound with the fluorophenyl group in the para position.
N-(2-fluorophenyl)formamide: A similar compound with the fluorophenyl group in the ortho position.
Uniqueness
Formamide,n-(3-fluorophenyl)- is unique due to the position of the fluorophenyl group, which influences its chemical reactivity and biological activity. The meta position of the fluorophenyl group can lead to different steric and electronic effects compared to the ortho and para positions, making it a valuable compound for specific applications .
Propiedades
Número CAS |
1428-10-0 |
|---|---|
Fórmula molecular |
C7H6FNO |
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)formamide |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) |
Clave InChI |
HTKHNPZBVUDSAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)

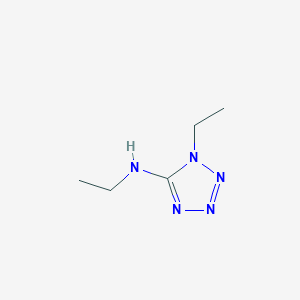
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
